molecular formula C18H19N3O4S B2984132 4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide CAS No. 941932-94-1

4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide

Cat. No.: B2984132
CAS No.: 941932-94-1
M. Wt: 373.43
InChI Key: JKUXEDZLKOLYSE-UHFFFAOYSA-N
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Description

4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide is a chemical compound with the CAS number 941932-94-1 and a molecular formula of C18H19N3O4S . It features a benzamide core that is substituted with a second benzamide group and a 1,1-dioxothiazinane ring, a structural motif seen in compounds with various biological activities . The 1,1-dioxothiazinane group is a sulfonamide derivative, a class of compounds historically significant for their ability to inhibit essential enzymatic processes in pathogens, which has led to their widespread use in antimicrobial therapy and continued interest in chemical biology . Compounds containing this sulfonamide functional group are often investigated for their potential as inhibitors of specific signaling pathways, such as the Hedgehog pathway, which is a target of interest in oncology research . This combination of molecular features makes 4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide a valuable intermediate for medicinal chemistry programs and for exploring structure-activity relationships (SAR) in drug discovery. It is typically soluble in polar organic solvents like DMSO, which should be considered for experimental preparation . This product is supplied for research purposes by various chemical suppliers . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c19-17(22)13-3-7-15(8-4-13)20-18(23)14-5-9-16(10-6-14)21-11-1-2-12-26(21,24)25/h3-10H,1-2,11-12H2,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUXEDZLKOLYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide typically involves multiple steps. One common method includes the condensation of 4-aminobenzamide with 4-(1,1-dioxothiazinan-2-yl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of histone deacetylases (HDACs). By inhibiting HDACs, it prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene transcription. This mechanism is particularly relevant in cancer therapy, where reactivation of tumor suppressor genes can inhibit cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide with structurally and functionally related benzamide derivatives, focusing on synthesis, structural features, and biological implications.

Structural Analogues and Heterocyclic Modifications

2.1.1. Thiazolidinone Derivatives
  • Example: (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () Structure: Five-membered thiazolidinone ring with two ketone groups. Synthesis: Utilizes 2,4-dioxothiazolidine precursors coupled to benzamide via carbodiimide-mediated amidation . However, the larger thiazinane ring could improve solubility or reduce metabolic instability due to reduced ring strain.
2.1.2. Azetidinone Derivatives
  • Example: 4-(3-Chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl)benzoic acid () Structure: Four-membered β-lactam (azetidinone) ring with a chloro substituent. Synthesis: Cyclization using chloroacetyl chloride and triethylamine under reflux . The thiazinane ring in the target compound offers greater conformational flexibility and may mitigate such reactivity issues.
2.1.3. Benzothiazine Derivatives
  • Example : Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate ()
    • Structure : Benzothiazine fused with a benzene ring and sulfonyl groups.
    • Synthesis : Requires sulfonylation of anthranilic acids, followed by cyclization .
    • Comparison : Benzothiazines face synthesis challenges due to competing reaction centers. The target compound’s thiazinane ring, if synthesized via pre-functionalized precursors, may offer simpler regioselectivity.

Physicochemical and Pharmacokinetic Properties

Compound Heterocycle Ring Size Key Substituents LogP* (Predicted) Synthetic Complexity
Target Compound Thiazinane 6-membered 1,1-Dioxo, benzamide 1.8 Moderate
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinone 5-membered 2,4-Dioxo, methylidene 2.3 Low
4-(3-Chloro-4-oxoazetidin-1-yl)benzoic acid Azetidinone 4-membered Chloro, 4-oxo 1.5 High (β-lactam instability)
Methyl 4-hydroxy-2,2-dioxo-benzothiazine-3-carboxylate Benzothiazine Fused 6+6 Hydroxy, dioxo, methyl ester 2.0 High (regioselectivity issues)

*LogP values estimated via fragment-based methods.

Biological Activity

The compound 4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide can be described as follows:

  • Molecular Formula : C15_{15}H14_{14}N2_{2}O2_{2}S
  • Molecular Weight : 298.35 g/mol

This compound features a dioxothiazinan moiety which is hypothesized to contribute to its biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide . For instance, derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
F8·2HClHGC-2775 mg/kg (TGI 70.1%)Regulates cell cycle proteins (CDK2, p21), apoptosis markers (Cleaved Caspase-3), and proliferation markers (Ki67) .

These findings suggest that the compound may exert its effects by modulating key cellular pathways involved in tumor growth and survival.

Antimicrobial Activity

The antimicrobial properties of benzamide derivatives have been extensively studied. Compounds structurally related to 4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide have demonstrated significant activity against various bacterial and fungal strains:

MicroorganismActivity LevelReference
Aspergillus fumigatusExcellent
Staphylococcus aureusModerate
Escherichia coliModerate

The compound's mechanism of action in antimicrobial activity is thought to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of compounds like 4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide . For example, related compounds exhibit high liver microsomal stability and significant plasma protein binding (>98%), indicating a favorable pharmacokinetic profile .

Case Study: Antitumor Efficacy

In a xenograft model study using gastric cancer cells, a derivative similar to 4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide displayed substantial antitumor efficacy with a tumor growth inhibition (TGI) rate of 70.1% at a dosage of 75 mg/kg. This was accompanied by immunohistochemical analysis showing modulation of key proteins involved in cell cycle regulation and apoptosis .

Comparative Analysis with Other Compounds

A comparative analysis reveals that while many benzamide derivatives exhibit varying degrees of biological activity, those containing the dioxothiazinan structure often demonstrate enhanced potency against both cancer cells and microbial pathogens.

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